molecular formula C10H8F2O3 B13687063 Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate

Cat. No.: B13687063
M. Wt: 214.16 g/mol
InChI Key: YYVFMIWKNINNIR-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)-2-oxopropanoic acid.

    Reduction: 3-(3,5-Difluorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate exerts its effects depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active difluorophenyl moiety, which can then interact with molecular targets such as enzymes or receptors. The difluorophenyl group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate
  • Methyl 3-(3,5-dibromophenyl)-2-oxopropanoate
  • Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate is unique due to the presence of fluorine atoms in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, making it more resistant to metabolic degradation and enhancing its binding affinity to biological targets. This makes the compound particularly valuable in pharmaceutical research and development.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(3,5-difluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5H,4H2,1H3

InChI Key

YYVFMIWKNINNIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC(=C1)F)F

Origin of Product

United States

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